molecular formula C7H7ClO2 B1302000 2,5-Dimethylfuran-3-carbonyl chloride CAS No. 50990-93-7

2,5-Dimethylfuran-3-carbonyl chloride

Cat. No. B1302000
CAS RN: 50990-93-7
M. Wt: 158.58 g/mol
InChI Key: RWORXZHVOUPMMM-UHFFFAOYSA-N
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Description

The compound 2,5-Dimethylfuran-3-carbonyl chloride is not directly studied in the provided papers. However, the related compound 2,5-dimethylfuran is mentioned in the context of atmospheric chemistry. Furan and its alkylated derivatives, such as 2,5-dimethylfuran, are present in the atmosphere due to direct emissions and in situ formation from other volatile organic compounds. These compounds are of interest due to their potential as relatively clean in situ sources of unsaturated 1,4-dicarbonyls, which are otherwise challenging to obtain .

Synthesis Analysis

While the synthesis of 2,5-Dimethylfuran-3-carbonyl chloride is not explicitly described in the provided papers, the synthesis of structurally related compounds is discussed. For instance, two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . This suggests that similar methods could potentially be adapted for the synthesis of 2,5-Dimethylfuran-3-carbonyl chloride by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of 2,5-Dimethylfuran-3-carbonyl chloride is not directly analyzed in the papers. However, the molecular and electronic structures of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were investigated using X-ray single crystal diffraction and ab initio quantum-chemical calculations . These studies provide insights into the electronic structure and intramolecular interactions that could be relevant when considering the molecular structure of 2,5-Dimethylfuran-3-carbonyl chloride.

Chemical Reactions Analysis

The chemical reactions of 2,5-dimethylfuran with OH radicals were studied, revealing that the reaction products include 3-hexene-2,5-dione and additional compounds with molecular weights of 114 and 128. These products were formed with varying molar yields depending on the presence of NO in the reaction environment . This information is valuable for understanding the reactivity of 2,5-dimethylfuran, which could be extrapolated to the reactivity of 2,5-Dimethylfuran-3-carbonyl chloride under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethylfuran-3-carbonyl chloride are not directly reported in the provided papers. However, the kinetic investigations of the substitution reactions of the synthesized isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride in aqueous solution provide some insight into the reactivity of these sterically hindered molecules . This information could be used to infer some aspects of the reactivity and physical properties of 2,5-Dimethylfuran-3-carbonyl chloride, considering the similarities in molecular structure and functional groups.

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

  • Atmospheric Degradation of Alkylfurans with Chlorine Atoms : A study on the oxidation mechanism of heterocyclic aromatic compounds like 2,5-dimethylfuran-3-carbonyl chloride revealed products from reactions with chlorine atoms, highlighting its role in atmospheric chemistry. The study identified primary products and proposed a mechanism explaining the main reaction products observed, emphasizing the significance in atmospheric degradation processes (Villanueva et al., 2009).

  • Reaction Processes Initiated by Cl Atoms : Research focused on understanding the role of chlorine atoms in marine and coastal chemistry included reactions with 2,5-dimethylfuran. It examined how the structure of compounds like 2,5-dimethylfuran-3-carbonyl chloride affects their reactivity and atmospheric implications (Cabañas et al., 2005).

Chemical Sensing and Detection

  • Fluorescent Chemosensor for Fe3+ and Picric Acid : A novel study explored 2,5-dimethylfuran derivatives as fluorescent chemosensors, highlighting their potential in detecting Fe3+ ions and picric acid in nanomolar detection limits. This application showcases the usefulness of 2,5-dimethylfuran-3-carbonyl chloride derivatives in chemical sensing (Shylaja et al., 2020).

Biofuel Research and Development

  • Biofuel 2,5-Dimethylfuran Development : Significant research has been conducted on 2,5-dimethylfuran (DMF) as a promising biofuel. Studies have examined its preparation methods, applications, and combustion characteristics, highlighting its potential as a renewable fuel source and its environmental benefits (Qian et al., 2015).

  • Tandem Conversion of Fructose to 2,5-Dimethylfuran : An innovative approach demonstrated the conversion of fructose to DMF using ionic liquids, revealing an efficient and sustainable production method for this potential biofuel additive (Zhu et al., 2019).

  • Catalytic Hydrogenation of 5-Hydroxymethylfurfural to DMF : This research emphasized the catalytic conversion of 5-hydroxymethylfurfural to DMF, showcasing the role of non-noble bimetallic catalysts in enhancing the hydrogenation process and the high yields achievable under mild conditions (Solanki & Rode, 2019).

Safety And Hazards

“2,5-Dimethylfuran-3-carbonyl chloride” is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

The production of 2,5-dimethylfuran (DMF) from carbohydrate materials, which could alleviate the energy and environmental problems encountered presently, is a promising future direction . The potential of DMF as a renewable fuel is prospective, with its physicochemical properties that are similar to those of fossil fuels .

properties

IUPAC Name

2,5-dimethylfuran-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWORXZHVOUPMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370513
Record name 2,5-Dimethylfuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylfuran-3-carbonyl chloride

CAS RN

50990-93-7
Record name 2,5-Dimethyl-3-furancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50990-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylfuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Yu, Z Xu, L Du, M Jin, C Dong, HB Zhou, S Wu - MedChemComm, 2019 - pubs.rsc.org
Influenza A virus is an enveloped negative single-stranded RNA virus that causes febrile respiratory infection and represents a clinically challenging threat to human health and even …
Number of citations: 3 pubs.rsc.org
NH Zuma, FJ Smit, C de Kock, J Combrinck… - European Journal of …, 2016 - Elsevier
In an attempt to improve the efficacy and stability of current, clinically used artemisinins, a series non-hemiacetal ester derivatives of artemisinin were synthesized and evaluated for their …
Number of citations: 18 www.sciencedirect.com
A Manfrin, N Borduas-Dedekind, K Lau… - The Journal of organic …, 2019 - ACS Publications
Oxazoles and thiazoles are commonly found moieties in nonribosomal peptides (NRPs) and ribosomally synthesized post-translationally modified peptides (RiPPs), which are important …
Number of citations: 13 pubs.acs.org

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